Methanone, (3,4-dichlorophenyl)-3-indolizinyl-
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Overview
Description
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- is a chemical compound that features a methanone group attached to a 3,4-dichlorophenyl ring and an indolizinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
Industrial production of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.
Substitution: Common reagents include nucleophiles like sodium azide and electrophiles like alkyl halides, often used in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Methanone, (3,4-dichlorophenyl)-3-indolizinyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dichlorophenyl)(phenyl)methanone: This compound shares the 3,4-dichlorophenyl group but differs in the attached moiety.
Indole derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness
Methanone, (3,4-dichlorophenyl)-3-indolizinyl- is unique due to its specific combination of the 3,4-dichlorophenyl group and the indolizinyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
675139-19-2 |
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Molecular Formula |
C15H9Cl2NO |
Molecular Weight |
290.1 g/mol |
IUPAC Name |
(3,4-dichlorophenyl)-indolizin-3-ylmethanone |
InChI |
InChI=1S/C15H9Cl2NO/c16-12-6-4-10(9-13(12)17)15(19)14-7-5-11-3-1-2-8-18(11)14/h1-9H |
InChI Key |
BUVOHHNAVLJSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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